molecular formula C20H22ClN3O3S B2701126 5-(3-chlorophenyl)-1-(2-(dimethylamino)ethyl)-4-(2,4-dimethylthiazole-5-carbonyl)-3-hydroxy-1H-pyrrol-2(5H)-one CAS No. 627822-72-4

5-(3-chlorophenyl)-1-(2-(dimethylamino)ethyl)-4-(2,4-dimethylthiazole-5-carbonyl)-3-hydroxy-1H-pyrrol-2(5H)-one

Cat. No. B2701126
CAS RN: 627822-72-4
M. Wt: 419.92
InChI Key: PQIZRXSPQDCHLI-UHFFFAOYSA-N
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Description

5-(3-chlorophenyl)-1-(2-(dimethylamino)ethyl)-4-(2,4-dimethylthiazole-5-carbonyl)-3-hydroxy-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C20H22ClN3O3S and its molecular weight is 419.92. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Reactivity

Studies with 2-(Arylhydrazono)aldehydes highlight the chemical reactivity and potential for synthesis of complex molecules. The research demonstrates how compounds can be utilized for the synthesis of a variety of pyrazoles and arylazolopyrimidines, suggesting a broad utility in creating heterocyclic compounds for further applications in chemical research (Makhseed, Hassaneen, & Elnagdi, 2007).

Fluorescent Probes for CO2 Detection

A study on A fluorescent probe with an aggregation-enhanced emission feature illustrates the development of novel fluorescent probes for the detection of carbon dioxide levels. This research is significant for environmental monitoring and medical applications, showcasing how chemical compounds can be engineered for specific, sensitive detection uses (Wang et al., 2015).

Antimicrobial and Anticancer Agents

Research into Novel pyrazole derivatives has uncovered potential antimicrobial and anticancer applications. This indicates the role of complex chemical compounds in pharmaceutical research, with the aim of developing new therapeutic agents (Hafez, El-Gazzar, & Al-Hussain, 2016).

Computational Chemistry

A study on the Synthesis, characterization, and computational study of a pyrrole chalcone derivative emphasizes the use of computational methods to correlate experimental data with theoretical models. This approach is crucial for understanding the structural and electronic properties of complex molecules (Singh, Rawat, & Sahu, 2014).

Diverse Library Generation

The generation of a structurally diverse library through alkylation and ring closure reactions demonstrates the versatility of chemical compounds in synthesizing a wide array of molecules for various research and development purposes (Roman, 2013).

properties

IUPAC Name

2-(3-chlorophenyl)-1-[2-(dimethylamino)ethyl]-3-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-4-hydroxy-2H-pyrrol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClN3O3S/c1-11-19(28-12(2)22-11)17(25)15-16(13-6-5-7-14(21)10-13)24(9-8-23(3)4)20(27)18(15)26/h5-7,10,16,26H,8-9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQIZRXSPQDCHLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)C(=O)C2=C(C(=O)N(C2C3=CC(=CC=C3)Cl)CCN(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-chlorophenyl)-1-(2-(dimethylamino)ethyl)-4-(2,4-dimethylthiazole-5-carbonyl)-3-hydroxy-1H-pyrrol-2(5H)-one

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